N-(3,4-dimethoxybenzyl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Overview
Description
N-(3,4-dimethoxybenzyl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzyl group substituted with two methoxy groups, a naphthyl group, and a pyridazinone moiety, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting with the preparation of the core pyridazinone structure. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones. The subsequent steps involve the introduction of the naphthyl group and the benzyl group with methoxy substitutions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts to improve reaction efficiency and selectivity would be a key consideration in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyridazinone moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while reduction of the carbonyl group would produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Medicine: The compound’s potential pharmacological properties could be explored for drug development, particularly in targeting specific enzymes or receptors.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(3,4-dimethoxybenzyl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The compound’s structure suggests it could bind to enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: This compound shares a benzyl group with a substituent, though it has an iodine atom instead of methoxy groups.
2-Fluorodeschloroketamine: This compound has a similar aromatic structure but differs significantly in its functional groups and overall structure.
Uniqueness
N-(3,4-dimethoxybenzyl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide is unique due to its combination of a pyridazinone core with both naphthyl and methoxybenzyl groups. This unique structure may confer specific binding properties and reactivity that are not observed in similar compounds, making it a valuable subject for further research.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-31-22-11-7-17(13-23(22)32-2)15-26-24(29)16-28-25(30)12-10-21(27-28)20-9-8-18-5-3-4-6-19(18)14-20/h3-14H,15-16H2,1-2H3,(H,26,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZKNGBMICBLQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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